2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a complex organic molecule featuring a pyrazolopyrimidine core and a phenethylacetamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide typically involves the coupling of a substituted pyrazolopyrimidine derivative with a thiol group and a phenethylacetamide moiety.
Key steps include the formation of the pyrazolopyrimidine ring, substitution at the pyrazole nitrogen, and thiolation of the pyrimidine ring.
Industrial Production Methods:
Industrial production involves the optimization of reaction conditions to ensure high yield and purity.
This process often employs catalysts and environmentally friendly solvents to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative transformations, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reductive conditions can lead to the cleavage of the thioether bond, yielding free thiol and amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenethylacetamide moiety, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in mild solvents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation leads to sulfoxides and sulfones.
Reduction produces thiol and amine derivatives.
Substitution results in functionalized derivatives with varied applications.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing complex molecules with potential pharmaceutical properties.
Biology: The compound serves as a probe for studying enzyme interactions and cellular processes.
Medicine: Research investigates its potential as an anti-cancer agent, with studies focusing on its ability to inhibit specific kinases.
Industry: It finds applications in the development of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets: The compound targets specific enzymes, particularly kinases, involved in signal transduction pathways.
Pathways Involved: By inhibiting these enzymes, it can disrupt cell growth and proliferation, making it a potential candidate for cancer treatment.
Comparison with Similar Compounds
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
Uniqueness:
The unique 4-fluorophenyl substitution enhances the compound's binding affinity and selectivity for specific targets, distinguishing it from its analogs.
There you go, a deep dive into 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide! What's next on the agenda?
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c22-16-6-8-17(9-7-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMRZXRWDMQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.